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Compound of Interest

Compound Name: (5-Fluoro-2-nitrophenyl)methanol

Cat. No.: B1340142 Get Quote

An objective analysis of the Nuclear Magnetic Resonance (NMR) spectral data of (5-Fluoro-2-
nitrophenyl)methanol and its structural analogues is presented for researchers, scientists,

and professionals in drug development. This guide details a comparative analysis of ¹H and ¹³C

NMR data, offering insights into the structural nuances of these compounds.

While experimental ¹H and ¹³C NMR data for (5-Fluoro-2-nitrophenyl)methanol are not

readily available in public spectroscopic databases, this guide utilizes data from the closely

related isomer, (2-Fluoro-5-nitrophenyl)methanol, for a robust comparative analysis. This

isomer provides valuable insights into the expected spectral characteristics. For a broader

comparison, data for 2-nitrobenzyl alcohol and the parent compound, benzyl alcohol, are also

included to illustrate the effects of the nitro and fluoro substituents on the NMR spectra.

Comparative ¹H NMR Data
The ¹H NMR spectra of substituted benzyl alcohols are characterized by signals from the

methylene protons (-CH₂OH) and the aromatic protons. The chemical shifts and multiplicities of

these protons are highly sensitive to the nature and position of the substituents on the aromatic

ring.
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Compound

Aromatic
Protons (δ,
ppm,
Multiplicity, J
Hz)

-CH₂OH (δ,
ppm,
Multiplicity, J
Hz)

-OH (δ, ppm,
Multiplicity)

Solvent

(2-Fluoro-5-

nitrophenyl)meth

anol

8.43 (dd, J = 6.2,

2.9 Hz, 1H, H-6),

8.19 (ddd, J =

9.0, 4.5, 2.9 Hz,

1H, H-4), 7.20 (t,

J = 9.0 Hz, 1H,

H-3)

4.85 (d, J = 3.6

Hz, 2H)
2.12 (s, 1H) CDCl₃

2-Nitrobenzyl

alcohol

8.05 (d, J=8.4Hz,

1H), 7.84-7.74

(m, 2H), 7.55 (t,

1H)

4.83 (d, J=5.6Hz,

2H)
5.55 (t, 1H) DMSO-d₆[1]

Benzyl alcohol
7.46–7.22 (m,

5H)
4.67 (s, 2H) 2.66 (s, 1H) CDCl₃[2]

Comparative ¹³C NMR Data
The ¹³C NMR spectra provide information on the carbon framework of the molecules. The

chemical shifts of the aromatic carbons are particularly influenced by the electronic effects of

the substituents.

Compound
Aromatic Carbons
(δ, ppm, J Hz)

-CH₂OH (δ, ppm) Solvent

(2-Fluoro-5-

nitrophenyl)methanol

125.0 (d, J = 10.0 Hz),

124.7 (d, J = 6.9 Hz),

116.2 (d, J = 23.6 Hz)

58.2 CDCl₃

Benzyl alcohol
140.86, 128.55,

127.63, 127.04
65.17 CDCl₃[2]
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Note: Complete ¹³C NMR data for 2-nitrobenzyl alcohol was not available in the searched

results.

Experimental Protocols
Standard NMR Sample Preparation and Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The

following is a general procedure for the analysis of small organic molecules like the ones

compared in this guide.

Sample Preparation:

Weigh approximately 5-10 mg of the solid sample and dissolve it in 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆).

The choice of solvent is critical and should dissolve the compound well without reacting

with it.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (δ = 0.00 ppm).

Transfer the solution to a clean, dry 5 mm NMR tube.

Spectrometer Setup:

The experiments are typically performed on a 300 MHz or 500 MHz NMR spectrometer.[2]

Before data acquisition, the magnetic field homogeneity is optimized by shimming the

spectrometer.

The probe is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

¹H NMR Acquisition:

A standard single-pulse experiment is used.
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Key parameters include a 90° pulse angle, a spectral width of approximately 12-15 ppm,

and a relaxation delay of 1-2 seconds.

Typically, 16 to 64 scans are acquired to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

A proton-decoupled pulse sequence is commonly used to simplify the spectrum to singlets

for each unique carbon.

A wider spectral width (e.g., 0-220 ppm) is required compared to ¹H NMR.

Due to the low natural abundance of ¹³C and its lower gyromagnetic ratio, a larger number

of scans (often several hundred to thousands) and a longer relaxation delay (2-5 seconds)

are necessary.

Data Processing:

The acquired free induction decay (FID) is Fourier transformed to generate the frequency-

domain spectrum.

The spectrum is then phased, baseline corrected, and referenced to the internal standard

(TMS).

For ¹H NMR spectra, the signals are integrated to determine the relative number of

protons.

Visualization of NMR Analysis Workflow
The following diagram illustrates the general workflow for NMR analysis, from sample

preparation to final data interpretation.
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General Workflow for NMR Analysis
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Caption: A flowchart of the standard NMR analysis process.
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Structure-Spectra Correlation
The positions of the fluoro and nitro groups on the benzene ring have predictable effects on the

chemical shifts of the aromatic protons and carbons. This diagram shows the logical

relationship for the target molecule, (5-Fluoro-2-nitrophenyl)methanol.

Structure-Spectra Correlation for (5-Fluoro-2-nitrophenyl)methanol
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Caption: Predicted NMR signals for (5-Fluoro-2-nitrophenyl)methanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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